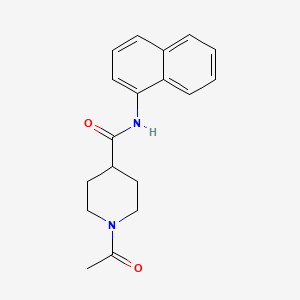![molecular formula C18H21NO4 B5349351 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid](/img/structure/B5349351.png)
3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid, also known as MNPA, is a chemical compound that is widely used in scientific research. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4), which plays an important role in regulating neuronal activity in the brain.
作用机制
3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid acts as an agonist of mGluR4 by binding to the receptor and activating downstream signaling pathways. The activation of mGluR4 leads to the inhibition of adenylyl cyclase and the activation of potassium channels, which results in the hyperpolarization of neurons and the inhibition of neurotransmitter release. This mechanism of action is thought to underlie the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the release of glutamate and other neurotransmitters, which can help to prevent neuronal damage and improve neuronal function. It has also been shown to increase the activity of antioxidant enzymes, which can help to protect neurons from oxidative stress. In addition, this compound has been shown to improve motor function and reduce anxiety and depression-like behaviors in animal models.
实验室实验的优点和局限性
One of the main advantages of using 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid in lab experiments is its potency and selectivity for mGluR4. This means that it can be used to study the function of this receptor without affecting other receptors in the brain. In addition, this compound is relatively stable and can be stored for long periods of time without losing its activity. However, one of the limitations of using this compound is its cost, which can be prohibitively expensive for some labs. In addition, this compound has a short half-life in vivo, which can make it difficult to study its effects over long periods of time.
未来方向
There are many possible future directions for research on 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid and mGluR4. One area of interest is the development of new drugs that target mGluR4 for the treatment of neurological disorders. This compound could serve as a starting point for the development of new drugs that are more potent and selective than existing compounds. Another area of interest is the study of the role of mGluR4 in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is a need for more research on the long-term effects of this compound and other mGluR4 agonists on neuronal function and behavior.
合成方法
3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid can be synthesized by a multistep process starting from commercially available 2-naphthol. The first step involves the conversion of 2-naphthol to 6-methoxy-2-naphthol through a methylation reaction. The second step involves the reaction of 6-methoxy-2-naphthol with morpholine to form the corresponding morpholinyl derivative. The final step involves the reaction of the morpholinyl derivative with 3-bromopropionic acid to yield this compound.
科学研究应用
3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid is widely used in scientific research to study the function of mGluR4 in the brain. mGluR4 is a G protein-coupled receptor that is predominantly expressed in the cerebellum, where it regulates the release of glutamate and other neurotransmitters. This compound is a potent and selective agonist of mGluR4, which means that it can activate this receptor without affecting other receptors in the brain. This makes this compound a useful tool for studying the role of mGluR4 in various neurological disorders, including Parkinson's disease, anxiety, and depression.
属性
IUPAC Name |
3-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-22-16-5-4-13-10-15(3-2-14(13)11-16)17-12-19(8-9-23-17)7-6-18(20)21/h2-5,10-11,17H,6-9,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRBGDUNFXPFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B5349270.png)
![4-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5349279.png)
![5-{[benzyl(methyl)amino]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]isoxazole-3-carboxamide](/img/structure/B5349287.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5349310.png)
![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5349313.png)
![3-[(dimethylamino)methyl]-1-[(3,4,5-trimethoxyphenyl)acetyl]-3-piperidinol](/img/structure/B5349317.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5349328.png)
![(4R)-N-ethyl-4-[4-({[(2E)-3-phenyl-2-propenoyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5349340.png)
![7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B5349346.png)
![(3R*,3aR*,7aR*)-1-(2-furoyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5349358.png)


![N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B5349373.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5349381.png)